![molecular formula C17H20N4O4S B2402152 2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile CAS No. 1008661-26-4](/img/structure/B2402152.png)
2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile
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Description
2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
The exact mass of the compound 2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives, including those conjugated with acetamide fragments, have garnered attention due to their broad spectrum of biological activities. In particular, they exhibit antimicrobial properties. Researchers have designed and synthesized a new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties. These compounds were assessed for their antimicrobial activity against various pathogens. Notably, some of these synthesized compounds demonstrated significant antibacterial and antifungal effects .
Anticancer Activity
Sulfonamides have also shown promise as antitumor agents. In the case of the compound , it was evaluated for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. Most of the synthesized compounds exhibited substantial activity against these cancer cell lines, surpassing the reference drug 5-Fluorouracil (5-FU). The mechanism of action involves inhibition of dihydrofolate reductase (DHFR), an essential enzyme for cell proliferation. Molecular docking studies revealed favorable binding interactions between the synthesized compounds and DHFR active sites .
Other Applications
Apart from antimicrobial and anticancer activities, acetamide derivatives have diverse applications:
- Antioxidant Properties : Acetamides with antioxidant properties contribute to cellular protection against oxidative stress .
- Anti-Inflammatory Effects : Certain acetamides exhibit anti-inflammatory activity, making them relevant in the context of inflammatory diseases .
- Platelet Aggregation Inhibition : Acetamides have been investigated for their ability to inhibit platelet aggregation, which is relevant to cardiovascular health .
- Narcolepsy Treatment : Although not directly related to the compound, acetamides have been explored for their potential in narcolepsy management .
- Urease Inhibition : Acetamides may play a role in inhibiting urease, an enzyme involved in urea metabolism .
properties
IUPAC Name |
2-(7-morpholin-4-ylsulfonyl-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-5-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c18-5-7-21-16-12-13(26(23,24)19-8-10-25-11-9-19)3-4-14(16)20-6-1-2-15(20)17(21)22/h3-4,12,15H,1-2,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSSEOQFCJAPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)S(=O)(=O)N4CCOCC4)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(morpholinosulfonyl)-4-oxo-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]acetonitrile |
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